molecular formula C16H13ClN2O4S2 B2732887 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 886951-93-5

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2732887
CAS RN: 886951-93-5
M. Wt: 396.86
InChI Key: VJURBGPRXXBWFG-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK-J4 and is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research on compounds derived from related chemical structures has shown potential in the development of novel anti-inflammatory and analgesic agents. For instance, compounds synthesized from visnaginone and khellinone, incorporating similar structural motifs, have been studied for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These studies suggest that modifications of the chemical structure, akin to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, could lead to new therapeutic agents with desired biological properties (Abu‐Hashem et al., 2020).

Anticancer Agents

Another area of application for such compounds is in the development of anticancer agents. Derivatives of indapamide, which share similar structural features with the compound of interest, have been synthesized and evaluated for their pro-apoptotic activity on melanoma cell lines. These studies indicate the potential of structurally related compounds to act as inhibitors of cancer cell growth, suggesting a pathway for the development of novel anticancer therapies (Yılmaz et al., 2015).

Alzheimer's Disease Treatment

The development of selective histone deacetylase 6 (HDAC6) inhibitors from 5-aroylindolyl-substituted hydroxamic acids, which display structural similarities to the compound , highlights the potential for applications in treating neurodegenerative diseases such as Alzheimer's. These compounds have shown efficacy in ameliorating Alzheimer's disease phenotypes, including the reduction of tau protein phosphorylation and aggregation, suggesting a potential research application for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide in the development of neuroprotective therapies (Lee et al., 2018).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S2/c1-23-12-8-7-11(17)14-13(12)18-16(24-14)19-15(20)9-3-5-10(6-4-9)25(2,21)22/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJURBGPRXXBWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

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